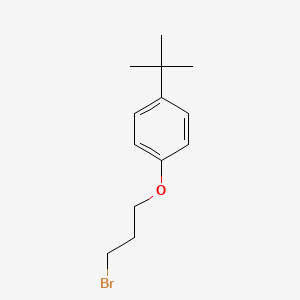

1-(3-Bromopropoxy)-4-tert-butylbenzene

Description

Contextualizing Substituted Benzene (B151609) Ethers in Organic Synthesis

Substituted benzene ethers are a cornerstone of modern organic synthesis, finding application in the creation of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The ether linkage is generally stable, allowing for chemical modifications on other parts of the molecule without its cleavage. The substituents on the benzene ring play a crucial role in directing the course of chemical reactions and influencing the properties of the final product.

The synthesis of these ethers is often achieved through the well-established Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.comvaia.commasterorganicchemistry.com The efficiency of this synthesis is dependent on the steric hindrance of the reactants. quora.com

Rationale for Investigating 1-(3-Bromopropoxy)-4-tert-butylbenzene as a Chemical Building Block

The specific compound, this compound, presents a compelling case for investigation as a chemical building block due to its distinct structural features. The presence of the bulky tert-butyl group on the benzene ring at the para position influences the electronic and steric properties of the aromatic system. This group is known to be an ortho-, para- director in electrophilic aromatic substitution reactions.

Furthermore, the 3-bromopropoxy side chain offers a readily accessible handle for a variety of chemical transformations. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, thereby enabling the elongation and diversification of the molecular structure. The three-carbon spacer provided by the propoxy chain also offers conformational flexibility, which can be advantageous in the design of molecules with specific spatial arrangements, a critical aspect in fields like drug discovery. The main application of this compound is as an intermediate in organic synthesis. youtube.com

Chemical and Physical Properties

While detailed experimental research on the physicochemical properties of this compound is not extensively documented in publicly available literature, some of its basic characteristics can be inferred from supplier information and database entries.

| Property | Value |

| Chemical Formula | C13H19BrO |

| Appearance | Liquid |

| Application | Intermediate in organic synthesis |

Data sourced from publicly available chemical supplier information. youtube.com

Synthesis and Reactivity

The most probable synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of 4-tert-butylphenol (B1678320) with 1,3-dibromopropane (B121459) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then displaces one of the bromine atoms on the 1,3-dibromopropane.

The reactivity of this compound is primarily centered around the terminal bromine atom. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity makes it a valuable precursor for the synthesis of a variety of derivatives with tailored properties.

Structure

2D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBGLLJDBJDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364628 | |

| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-63-4 | |

| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 4 Tert Butylbenzene

Established Synthetic Pathways and Precursors

The most common and established pathway for synthesizing 1-(3-bromopropoxy)-4-tert-butylbenzene is through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

The primary synthetic route involves the O-alkylation of 4-tert-butylphenol (B1678320) with 1,3-dibromopropane (B121459). In this reaction, the hydroxyl group of the 4-tert-butylphenol is first deprotonated by a base to form the more nucleophilic 4-tert-butylphenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion in an SN2 reaction. The use of 1,3-dibromopropane provides the three-carbon propyl chain with a terminal bromine atom, resulting in the desired product.

4-tert-butylphenol + 1,3-dibromopropane → this compound + HBr

The choice of base and solvent is critical for the success of the etherification reaction. The base must be strong enough to deprotonate the phenolic hydroxyl group of 4-tert-butylphenol, which is more acidic than a typical alcohol but less acidic than a carboxylic acid.

Commonly used bases include inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). The selection of the base can influence the reaction rate and yield.

The solvent system must be capable of dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents are often preferred because they can solvate the cation of the base, leaving the anion (the phenoxide) more reactive, without participating in hydrogen bonding that could hinder the nucleophile.

| Component | Examples | Function in the Reaction |

| Bases | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates the phenolic -OH group to form the nucleophilic 4-tert-butylphenoxide ion. |

| Solvents | Acetone, Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | Dissolves reactants and facilitates the nucleophilic substitution (SN2) mechanism. |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary.

Temperature plays a crucial role in the reaction kinetics. Increasing the temperature generally increases the rate of the reaction. However, excessively high temperatures can lead to an increase in the formation of undesirable side products, such as the elimination product (allyl-4-tert-butylphenyl ether) or the bis-alkylated product. The optimal temperature is often determined empirically, typically ranging from room temperature to the reflux temperature of the chosen solvent.

Reaction time is another key parameter. The reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material (4-tert-butylphenol). The reaction is considered complete when the starting material is no longer detectable. A typical reaction time can range from a few hours to overnight, depending on the specific reactants, solvent, and temperature.

Stoichiometric control is essential for minimizing side products. The primary side product in this synthesis is 1,3-bis(4-tert-butylphenoxy)propane, which forms when a second molecule of 4-tert-butylphenoxide reacts with the already formed this compound.

To favor the formation of the desired mono-alkylated product, a stoichiometric excess of 1,3-dibromopropane is used. By ensuring that the 4-tert-butylphenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the product, the formation of the bis-alkylated side product is significantly reduced. The molar ratio of 1,3-dibromopropane to 4-tert-butylphenol is a critical parameter to optimize for maximizing the yield of the target compound.

| Parameter | Strategy for Optimization | Objective |

| Temperature | Maintain a moderate temperature (e.g., reflux) | To increase reaction rate without promoting side reactions. |

| Reaction Time | Monitor via TLC until starting material is consumed | To ensure complete conversion without product degradation. |

| Stoichiometry | Use a molar excess of 1,3-dibromopropane | To minimize the formation of the bis-alkylated side product. |

Purification Techniques for Isolation of this compound

After the reaction is complete, a multi-step purification process is required to isolate the pure product.

A typical workup procedure begins with quenching the reaction, often by adding water. The mixture is then transferred to a separatory funnel, and the product is extracted into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed sequentially with water and a brine solution to remove any remaining inorganic salts and impurities.

After drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

The resulting crude product, which may still contain unreacted 1,3-dibromopropane and side products, requires further purification. The two most common methods for final purification are:

Vacuum Distillation: This technique is effective for separating liquids with different boiling points. The desired product is separated from the higher-boiling bis-alkylated impurity and the lower-boiling excess 1,3-dibromopropane.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). orgsyn.org The crude product is loaded onto a column and eluted with a suitable solvent system, allowing for the separation of the target compound from impurities with different polarities.

The purity of the final product is typically confirmed by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chromatographic Separation Strategies for Target Compound Isolation

Following the synthesis of this compound, isolation of the target compound from the crude reaction mixture is crucial to obtain a product of high purity. Flash column chromatography is a commonly employed technique for this purpose, leveraging the differential adsorption of the components of the mixture onto a stationary phase. rochester.edu

The selection of an appropriate stationary and mobile phase is critical for achieving effective separation. Silica gel is a standard choice for the stationary phase in the purification of moderately polar compounds like this compound. wfu.edu The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common and effective solvent system for the purification of compounds with similar polarities is a mixture of hexane (B92381) and ethyl acetate. rochester.edu

The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) for the desired product that allows for a clear separation from both less polar byproducts and more polar impurities. For compounds of moderate polarity, a starting gradient of low polarity (e.g., a high hexane to ethyl acetate ratio) is often used, with the polarity of the eluent gradually increased to facilitate the elution of the target compound. rochester.edu

The separation process relies on the principle of adsorption and desorption. wfu.edu Less polar compounds in the mixture have a weaker affinity for the polar silica gel and will travel through the column more quickly with the non-polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the silica gel and elute later, often requiring a higher concentration of the polar solvent in the mobile phase to be displaced. wfu.edu By carefully collecting the fractions as they elute from the column and analyzing them (e.g., by TLC), the fractions containing the pure this compound can be identified and combined.

Below is a table summarizing typical parameters for the chromatographic purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution Profile | The target compound is expected to elute after non-polar impurities and before highly polar byproducts. |

| Monitoring | Thin-Layer Chromatography (TLC) |

Other Isolation and Purification Methodologies

Beyond chromatographic techniques, other methods can be employed for the isolation and purification of this compound, particularly after the initial separation.

Work-up Procedure:

Following the completion of the synthesis reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This process generally involves partitioning the reaction mixture between an organic solvent (such as diethyl ether or ethyl acetate) and water. utahtech.edu The organic layer, containing the crude product, is then washed sequentially with a dilute base (e.g., 5% sodium hydroxide solution) to remove any unreacted 4-tert-butylphenol, followed by a wash with water and finally with brine to facilitate the removal of residual water. utahtech.edu After drying the organic layer over an anhydrous drying agent like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. utahtech.edu

Recrystallization:

For further purification of the isolated product, recrystallization can be an effective technique, provided the compound is a solid at room temperature. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. mt.com

The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. Common solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexane with a slightly more polar solvent such as ethyl acetate or diethyl ether. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com The purified crystals are then collected by filtration.

The table below outlines common solvents that could be screened for the recrystallization of this compound.

Mechanistic Studies of Formation and Reactivity

Elucidation of Alkylation Reaction Mechanisms

The synthesis of 1-(3-bromopropoxy)-4-tert-butylbenzene from 4-tert-butylphenol (B1678320) and a suitable three-carbon electrophile, such as 1,3-dibromopropane (B121459), typically proceeds via a nucleophilic substitution reaction known as the Williamson ether synthesis. rsc.orgucalgary.camasterorganicchemistry.com This method involves the conversion of a phenol (B47542) into its more nucleophilic conjugate base, the phenolate (B1203915), which then attacks an alkyl halide. ucalgary.ca

Formation and Role of Phenolate Intermediates in Etherification

The initial and critical step in the etherification process is the deprotonation of the weakly acidic hydroxyl group of 4-tert-butylphenol to form the 4-tert-butylphenolate anion. ucalgary.ca This transformation is typically achieved by treatment with a suitable base. The choice of base is important; strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly employed to ensure complete conversion to the phenolate. masterorganicchemistry.comresearchgate.net

The resulting phenolate is a significantly more potent nucleophile than the parent phenol due to the increased electron density on the oxygen atom. This enhanced nucleophilicity is essential for the subsequent displacement of the leaving group from the alkylating agent. The bulky tert-butyl group at the para position of the aromatic ring has minimal steric influence on the reactivity of the phenolate oxygen, allowing it to readily participate in the nucleophilic attack.

Nucleophilic Displacement Pathways in Aryl Alkyl Ether Formation

The formation of the ether linkage occurs through a nucleophilic substitution reaction, where the 4-tert-butylphenolate ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkylating agent, displacing a halide leaving group. masterorganicchemistry.com For primary alkyl halides, such as the propyl chain in 1,3-dibromopropane, this reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.camasterorganicchemistry.com

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the achiral propyl chain in this specific synthesis. The reaction is concerted, meaning that bond formation and bond breaking occur simultaneously in a single transition state. The rate of this reaction is dependent on the concentration of both the phenolate and the alkyl halide.

Kinetic Investigations of this compound Synthesis

While specific kinetic data for the synthesis of this compound is not extensively documented, valuable insights can be drawn from studies on analogous systems, such as the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) under phase-transfer catalysis (PTC) conditions. researchgate.netbcrec.id These studies provide a framework for understanding the kinetic parameters that govern the formation of similar aryl alkyl ethers.

Apparent Rate Constant Determination in Multi-Phase Systems

In multi-phase systems, such as those often employed in industrial syntheses utilizing phase-transfer catalysts, the reaction is typically observed to follow pseudo-first-order kinetics. bcrec.id The apparent rate constant (kapp) can be determined by monitoring the disappearance of one of the reactants over time while the other reactants are in excess. For the synthesis of 1-butoxy-4-tert-butylbenzene, the reaction rate was found to be pseudo-first order. bcrec.id

The table below illustrates the effect of various parameters on the apparent rate constant, based on data from the synthesis of 1-butoxy-4-tert-butylbenzene, which serves as a model for the synthesis of this compound. researchgate.netbcrec.id

| Parameter | Condition | Apparent Rate Constant (k_app) x 10^-4 s^-1 |

| [MPTC] (mol%) | 0.5 | 1.2 |

| 1.0 | 2.5 | |

| 1.5 | 3.8 | |

| 2.0 | 5.1 | |

| Temperature (°C) | 50 | 2.9 |

| 60 | 5.1 | |

| 70 | 8.2 | |

| 80 | 12.5 | |

| [KOH] (g) | 6 | 2.1 |

| 8 | 3.5 | |

| 10 | 5.1 | |

| 12 | 6.8 | |

| Stirring Speed (rpm) | 200 | 2.7 |

| 400 | 4.1 | |

| 600 | 5.1 | |

| 800 | 5.1 |

Data adapted from a kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene. researchgate.netbcrec.id

Influence of Catalyst Systems and Solvent Polarity on Reaction Rates

Catalyst systems, particularly phase-transfer catalysts (PTCs), play a significant role in accelerating the reaction rate in heterogeneous reaction mixtures. bcrec.id PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenolate anion from the aqueous or solid phase to the organic phase where the alkyl halide is located. researchgate.net The rate of reaction generally increases with an increasing concentration of the PTC, as this enhances the availability of the nucleophile in the organic phase. bcrec.id The use of multi-site phase-transfer catalysts (MPTCs) has been shown to be particularly effective. researchgate.netbcrec.id

Examination of Secondary Reaction Pathways and By-product Formation

In the synthesis of this compound, particularly when using 1,3-dibromopropane as the alkylating agent, several secondary reaction pathways can lead to the formation of by-products. One of the primary by-products can be the result of a second Williamson ether synthesis reaction.

A significant potential by-product is 1,3-bis(4-tert-butylphenoxy)propane. This is formed when a second molecule of 4-tert-butylphenolate displaces the remaining bromide from a molecule of the desired product, this compound. The formation of this di-substituted product can be controlled by adjusting the stoichiometry of the reactants. Using an excess of the dihalide can favor the formation of the mono-substituted product.

Another possible side reaction, though generally less favored with primary alkyl halides, is elimination. Under strongly basic conditions and at elevated temperatures, a competing E2 (bimolecular elimination) reaction could occur, leading to the formation of an alkene. However, for a primary substrate like the propyl chain, substitution is the dominant pathway. masterorganicchemistry.com

Furthermore, if the reaction is not carried out under inert conditions, oxidation of the phenolate can occur, leading to colored impurities. Careful control of the reaction conditions, including temperature, stoichiometry, and atmosphere, is essential to minimize these secondary pathways and maximize the yield of the desired this compound.

Chemical Reactivity Profile and Functional Group Transformations

Nucleophilic Substitution Reactions at the Brominated Alkyl Chain

The presence of a bromine atom at the terminus of the propoxy chain makes this position highly susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. The primary nature of the carbon bearing the bromine atom facilitates this reaction pathway, minimizing competing elimination reactions.

Primary and secondary amines are effective nitrogen-based nucleophiles that can readily displace the bromide ion from 1-(3-Bromopropoxy)-4-tert-butylbenzene. This reaction leads to the formation of a new carbon-nitrogen bond, yielding secondary or tertiary amines, respectively. The initial product is an ammonium (B1175870) salt, which is subsequently deprotonated, often by excess amine in the reaction mixture, to give the neutral amine product. This alkylation of amines is a fundamental transformation in the synthesis of more complex nitrogen-containing compounds.

Oxygen-based nucleophiles, particularly alkoxides (RO⁻) and phenoxides (ArO⁻), react efficiently with the alkyl bromide moiety. This process, a classic example of the Williamson ether synthesis, results in the formation of a new ether linkage. The reaction involves the attack of the alkoxide on the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide and the creation of a dialkyl or alkyl-aryl ether.

Sulfur-based nucleophiles, such as thiols (RSH) and their corresponding conjugate bases, thiolates (RS⁻), are particularly potent nucleophiles for S_N2 reactions. libretexts.org Thiolate anions are excellent nucleophiles and readily react with the primary alkyl bromide of this compound to form thioethers (sulfides). libretexts.org This reaction is highly efficient due to the high polarizability and soft nature of the sulfur atom. libretexts.orglibretexts.org

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Product Functional Group | General Reaction Name |

| Nitrogen-based | Primary Amine (R-NH₂) | Secondary Amine | N-Alkylation |

| Oxygen-based | Alkoxide (R-O⁻) | Ether | Williamson Ether Synthesis |

| Sulfur-based | Thiolate (R-S⁻) | Thioether (Sulfide) | S-Alkylation |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic attack and can also be functionalized through modern organometallic techniques.

The benzene (B151609) ring possesses two substituents positioned para to each other: the activating 3-bromopropoxy group (-O(CH₂)₃Br) and the weakly activating tert-butyl group (-C(CH₃)₃).

Directing Effects : The alkoxy group is a strong activating group and a powerful ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring via resonance. The tert-butyl group is a weak activating group (via induction and hyperconjugation) and is also an ortho, para-director. stackexchange.com

Regioselectivity : Since the two groups are para to each other, their directing effects are cooperative. Both groups direct incoming electrophiles to the two aromatic C-H positions that are ortho to the alkoxy group (and meta to the tert-butyl group).

Steric Hindrance : The large steric bulk of the tert-butyl group significantly hinders electrophilic attack at the positions adjacent to it. msu.edu Consequently, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation, will occur almost exclusively at the positions ortho to the 3-bromopropoxy group. msu.edu

Interactive Table: Electrophilic Aromatic Substitution Outcomes

| EAS Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product Position |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho to -O(CH₂)₃Br |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho to -O(CH₂)₃Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho to -O(CH₂)₃Br |

Directed ortho metalation (DoM) offers a powerful and highly regioselective alternative to EAS for functionalizing the aromatic ring. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. baranlab.org

The ether oxygen of the 3-bromopropoxy group can act as an effective DMG. wikipedia.orgunblog.fr The mechanism involves the coordination of the Lewis acidic lithium from the organolithium base (e.g., n-butyllithium) to the Lewis basic ether oxygen. wikipedia.org This coordination brings the base into close proximity to one of the ortho protons, facilitating its abstraction and forming a thermodynamically stable aryllithium intermediate. wikipedia.orguwindsor.ca This lithiated species can then be trapped by a variety of electrophiles to introduce a wide range of functional groups exclusively at the position ortho to the alkoxy group.

Interactive Table: Directed Ortho Metalation Examples

| Base | Electrophile | Reagent for Quenching | Functional Group Introduced |

| n-BuLi | Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| s-BuLi/TMEDA | Iodine | I₂ | Iodo (-I) |

| t-BuLi | Aldehyde | R-CHO | Hydroxymethyl (-CH(OH)R) |

| n-BuLi | N,N-Dimethylformamide | DMF | Aldehyde (-CHO) |

Transformations Involving the tert-Butyl Group

The tert-butyl group, while generally robust, can be cleaved from the aromatic ring under specific, typically acidic, conditions. This process, known as de-tert-butylation, is a useful transformation in organic synthesis for removing the bulky group and unmasking the parent phenol (B47542). The stability of the tert-butyl cation as a leaving group facilitates this reaction.

One common method for the cleavage of tert-butyl ethers involves the use of strong Brønsted or Lewis acids. For aryl tert-butyl ethers, reagents like trifluoroacetic acid (TFA) or boron tribromide (BBr3) can be effective. oup.com Additionally, milder and more selective methods have been developed. For instance, the combination of cerium(III) chloride and sodium iodide in acetonitrile (B52724) has been shown to cleave tert-butyl ethers. researchgate.net Another modern approach utilizes a catalytic amount of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in conjunction with a silane (B1218182) like triethylsilane. acs.orgorganic-chemistry.org This method proceeds under mild conditions and is compatible with a variety of functional groups. acs.org

Table 1: Exemplary Conditions for De-tert-butylation

| Reagent System | Solvent | Temperature | Expected Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Room Temp. | 4-(3-Bromopropoxy)phenol |

| Boron Tribromide (BBr3) | Dichloromethane | -78 °C to Room Temp. | 4-(3-Bromopropoxy)phenol |

| CeCl3·7H2O / NaI | Acetonitrile | Reflux | 4-(3-Bromopropoxy)phenol |

| Magic Blue (cat.) / HSiEt3 | Dichloromethane | Room Temp. | 4-(3-Bromopropoxy)phenol |

Reductive Transformations of the Bromoalkyl Moiety

The bromoalkyl portion of this compound is a primary site for reductive transformations. The carbon-bromine bond can be cleaved through various reductive methods, most notably catalytic hydrogenolysis. This reaction typically involves the use of hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C).

During catalytic hydrogenolysis, the C-Br bond is reductively cleaved and replaced with a carbon-hydrogen bond. This process would convert this compound into 1-propoxy-4-tert-butylbenzene. The conditions for such reactions are generally mild, often proceeding at room temperature and atmospheric pressure of hydrogen. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and the presence of a base to neutralize the HBr formed as a byproduct. While specific studies on the hydrogenolysis of this compound are not prevalent, the hydrogenolysis of C(aryl)-C(alkyl) bonds has been demonstrated using borenium catalysts, indicating the feasibility of cleaving such linkages under specific catalytic conditions. researchgate.net

Table 2: General Conditions for Reductive Debromination

| Reagent System | Solvent | Temperature | Expected Product |

| H2, Pd/C (10%) | Ethanol (B145695) | Room Temp. | 1-Propoxy-4-tert-butylbenzene |

| H2, Raney Nickel | Ethanol | Room Temp. | 1-Propoxy-4-tert-butylbenzene |

Oxidative Transformations of the Compound

The oxidative transformation of this compound can be complex, with several potential sites for oxidation. However, the tert-butyl group itself is generally resistant to oxidation under many conditions due to the absence of benzylic protons. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) typically oxidize alkyl side chains on an aromatic ring that possess at least one benzylic hydrogen, but tert-butylbenzene (B1681246) is often inert to such reagents under standard conditions. libretexts.orglibretexts.org However, under very harsh or "drastic" conditions, oxidative cleavage of the tert-butyl group can occur. stackexchange.com A patented process describes the oxidation of tertiary-butyl groups on an aromatic ring to the corresponding carboxylic acid using NO2 gas at elevated temperatures. google.com

The ether linkage presents another potential site for oxidation. The benzylic position of benzyl (B1604629) ethers can be oxidized to form esters or aldehydes. nih.govrsc.org For this compound, the carbon adjacent to the ether oxygen but not directly attached to the aromatic ring (the α-carbon of the propoxy chain) could potentially be a site for oxidation, although it is not a benzylic position, making it less reactive. Oxidation of the aromatic ring itself is also possible but typically requires potent oxidizing agents and can lead to ring-opening or the formation of quinone-like structures, often with loss of aromaticity.

Table 3: Potential Oxidative Transformations and Resistance

| Reagent System | Potential Site of Reaction | General Outcome |

| Hot alkaline KMnO4 | tert-Butyl group | Generally no reaction under standard conditions. stackexchange.com |

| NO2 gas, >160 °C | tert-Butyl group | Oxidation to 4-(3-bromopropoxy)benzoic acid. google.com |

| Strong oxidants (e.g., RuO4) | Aromatic ring | Potential for ring oxidation/cleavage. |

Advanced Applications As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Scaffolds

The inherent reactivity of the terminal bromine atom in 1-(3-Bromopropoxy)-4-tert-butylbenzene makes it an exemplary precursor for the elaboration of more complex organic structures. This reactivity is harnessed in the design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Design and Synthesis of 4-tert-Butylphenoxyalkoxyamine Derivatives

A significant application of this compound is in the synthesis of 4-tert-butylphenoxyalkoxyamine derivatives. These compounds have been investigated as dual-target ligands, particularly for their potential to interact with multiple biological receptors. The synthesis typically involves a nucleophilic substitution reaction where the bromine atom of this compound is displaced by an appropriate amine.

In a notable study, a series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed and synthesized as potential dual-target ligands for neurodegenerative diseases. cmu.edu The synthetic route commenced with the nucleophilic substitution of 4-tert-butylphenol (B1678320) with α,ω-dibromoalkanes to yield the corresponding 4-tert-butylphenoxyalkyl bromides, including this compound. cmu.edu These bromides were then reacted with various cyclic amines in a mixture of ethanol (B145695) and water, in the presence of potassium carbonate and a catalytic amount of potassium iodide, to afford the desired 4-tert-butylphenoxyalkoxyamine derivatives. cmu.edu

The general synthetic scheme is as follows:

Table 1: Synthesis of 4-tert-Butylphenoxyalkoxyamine Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

This synthetic strategy highlights the utility of this compound as a key building block, providing the 4-tert-butylphenoxypropyl moiety that is crucial for the biological activity of the final compounds.

Construction of Substituted Ethers and Polyether Architectures

The chemical nature of this compound makes it a suitable substrate for the Williamson ether synthesis, a widely used method for the preparation of symmetrical and unsymmetrical ethers. scispace.combeilstein-journals.org In this reaction, the bromine atom acts as a leaving group, allowing for the formation of a new ether linkage upon reaction with an alkoxide or phenoxide. This capability allows for the construction of a diverse array of substituted ethers incorporating the 4-tert-butylphenoxypropyl group.

While specific examples of using this compound for the construction of complex polyether architectures are not extensively detailed in the available research, its bifunctional nature—a reactive alkyl halide at one end and a stable aromatic group at the other—suggests its potential as a monomer or an initiator in polymerization reactions. For instance, it could potentially be used in the synthesis of block copolymers where the 4-tert-butylphenoxypropyl group forms a distinct block within the polymer chain.

Role in the Development of Ligands for Receptor Studies (Chemical Synthesis Perspective)

From a chemical synthesis perspective, this compound is a crucial starting material for the development of ligands targeting various biological receptors. The 4-tert-butylphenyl group can serve as a key pharmacophoric element that interacts with the binding pocket of a receptor, while the propoxy linker provides the necessary spacing and flexibility for optimal binding.

As previously mentioned, this compound was instrumental in the synthesis of a series of dual-target ligands designed to act as histamine (B1213489) H3 receptor (H3R) antagonists and monoamine oxidase B (MAO-B) inhibitors. cmu.edu The 4-tert-butylphenoxy scaffold derived from this compound was a core structural feature of these ligands. The study demonstrated that modifications to the amine moiety and the length of the alkoxy chain, originating from the corresponding α,ω-dibromoalkane, significantly influenced the affinity and inhibitory activity of the final compounds. cmu.edu This underscores the importance of this compound as a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Intermediacy in Multi-Step Organic Synthesis

Beyond its direct application in the synthesis of specific target molecules, this compound serves as a valuable intermediate in more extensive multi-step organic syntheses. Its role is to introduce the 4-tert-butylphenoxypropyl moiety into a larger molecule, which can then undergo further chemical transformations. The tert-butyl group often imparts desirable properties such as increased lipophilicity and metabolic stability to the final product.

The utility of this compound as an intermediate is exemplified in synthetic sequences where the terminal bromine is first displaced to form a new bond, and then other parts of the molecule are modified. For example, the aromatic ring could be further functionalized through electrophilic aromatic substitution, or the newly introduced functional group could participate in subsequent reactions. While specific, complex multi-step syntheses prominently featuring this compound as a key intermediate are not extensively documented in readily available literature, its structural features and reactivity profile make it a logical choice for synthetic chemists designing complex molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-Butylphenol |

| 4-tert-Butylphenoxyalkoxyamine |

| Potassium Carbonate |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 1-(3-Bromopropoxy)-4-tert-butylbenzene, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the propoxy chain, and the protons of the tert-butyl group.

The protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, integrating to nine protons. The aromatic protons on the benzene (B151609) ring would show a characteristic splitting pattern (typically two doublets) indicative of a 1,4-disubstituted benzene ring. The protons of the 3-bromopropoxy chain would appear as three distinct multiplets: a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-), a multiplet (likely a quintet) for the central methylene group (-CH₂-), and another triplet for the methylene group attached to the bromine (-CH₂-Br). The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms (oxygen and bromine).

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | d | 2H | Aromatic (ortho to -OtBu) |

| ~6.85 | d | 2H | Aromatic (ortho to -OPrBr) |

| ~4.05 | t | 2H | -O-CH₂- |

| ~3.60 | t | 2H | -CH₂-Br |

| ~2.25 | m | 2H | -CH₂-CH₂-CH₂- |

| ~1.30 | s | 9H | -C(CH₃)₃ |

Note: This is a predicted data table based on known chemical shift values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, one would expect to see signals for the four distinct aromatic carbons (two substituted and two unsubstituted), the three carbons of the propoxy chain, and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.0 | Aromatic C-O |

| ~143.5 | Aromatic C-C(CH₃)₃ |

| ~126.5 | Aromatic CH |

| ~114.0 | Aromatic CH |

| ~65.0 | -O-CH₂- |

| ~34.0 | -C(CH₃)₃ |

| ~32.5 | -CH₂-CH₂-CH₂- |

| ~31.5 | -C(CH₃)₃ |

| ~30.0 | -CH₂-Br |

Note: This is a predicted data table based on known chemical shift values. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the connectivity within the bromopropoxy chain, for example, by showing a cross-peak between the -O-CH₂- protons and the central -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C spectrum based on the assignments of the attached protons from the ¹H spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₉BrO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Calculated Mass Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₃H₁₉⁷⁹BrO | [M]⁺ | 270.0619 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Combining chromatography with mass spectrometry provides a powerful method for separating components of a mixture and identifying them.

LC-MS: Liquid chromatography separates compounds based on their interactions with a stationary phase and a liquid mobile phase. This technique is suitable for a wide range of compounds and is often used to assess purity. The eluting compounds are then introduced into the mass spectrometer, which acts as a detector, providing molecular weight information for each component.

GC-MS: Gas chromatography is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a column. The separated components then enter the mass spectrometer. In addition to providing molecular weight information, GC-MS using electron ionization (EI) causes predictable fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint that can be compared to spectral libraries for definitive identification. For this compound, characteristic fragments would likely include the loss of the bromine atom, cleavage of the propoxy chain, and the formation of a stable tert-butyl cation.

These combined chromatographic and mass spectrometric techniques are essential for confirming the identity of the synthesized this compound and for quantifying its purity by detecting and identifying any byproducts or residual starting materials.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. The IR spectrum for this compound is interpreted by assigning absorption bands (peaks) to the vibrations of its specific structural components.

The key functional groups within this compound and their expected characteristic IR absorption regions are:

Aromatic Ring (para-disubstituted benzene): The presence of the benzene ring is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. libretexts.orglibretexts.org In-ring C=C stretching vibrations produce a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.orgvscht.cz Furthermore, the para-substitution (1,4-disubstitution) pattern on the benzene ring gives rise to a strong C-H out-of-plane (oop) bending vibration, which is characteristically found in the 860-790 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com

Alkyl Groups (-C(CH₃)₃ and -CH₂-): The aliphatic portions of the molecule, including the tert-butyl group and the methylene (-CH₂) groups of the propoxy chain, are identified by their C-H stretching and bending vibrations. Strong absorption bands for sp³-hybridized C-H stretching are consistently observed in the region below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹. libretexts.orguomustansiriyah.edu.iq The presence of the tert-butyl group can also be identified by characteristic C-H bending vibrations.

Ether Linkage (Ar-O-CH₂): The ether functional group is characterized by a strong C-O-C stretching vibration. For aryl alkyl ethers, such as the one present in this molecule, this typically results in a prominent, strong absorption band due to the asymmetric stretch, located in the 1300-1200 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org A second, symmetric stretching band is often observed at a lower frequency, around 1050-1010 cm⁻¹. spectroscopyonline.compressbooks.pub

Bromoalkane (-CH₂-Br): The carbon-bromine bond (C-Br) stretch is a low-energy vibration that appears in the fingerprint region of the spectrum. This absorption is typically found between 690 and 515 cm⁻¹, providing direct evidence for the presence of the bromoalkane terminus. libretexts.orgorgchemboulder.com

The following table summarizes the expected IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Alkyl (tert-butyl, -CH₂-) |

| 1600-1450 | C=C Stretch (in-ring) | Aromatic Ring |

| 1300-1200 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1050-1010 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| 860-790 | C-H Out-of-Plane Bend | para-Disubstituted Benzene |

| 690-515 | C-Br Stretch | Bromoalkane |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element within a compound. This technique provides the empirical formula—the simplest whole-number ratio of atoms in the molecule. By comparing the experimentally determined percentages to the theoretical values calculated from the proposed molecular formula, the compound's identity and purity can be validated. davidson.edu

For this compound, the proposed molecular formula is C₁₃H₁₉BrO. The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), and oxygen (O).

The validation process involves:

Calculating the molecular weight from the proposed formula.

Determining the theoretical mass percentage of each element.

Performing an experimental elemental analysis on a purified sample.

Comparing the experimental percentages with the theoretical values. A close agreement, typically within ±0.4%, confirms the assigned empirical and molecular formula.

The theoretical elemental composition for C₁₃H₁₉BrO is detailed in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 57.58% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 7.06% |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.47% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.90% |

| Total | 271.198 | 100.00% |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of 1-(3-Bromopropoxy)-4-tert-butylbenzene

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule's structure is characterized by a rigid aromatic ring substituted with a bulky tert-butyl group and a flexible 3-bromopropoxy chain.

The conformational flexibility primarily arises from the rotation around the single bonds within the propoxy chain (O-CH₂, CH₂-CH₂, and CH₂-CH₂Br). The large tert-butyl group exerts significant steric hindrance, which can influence the preferred orientation of the propoxy chain relative to the benzene (B151609) ring. Conformational analysis aims to identify the lowest energy (most stable) conformations of the molecule. This is typically achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure.

Energy profiling reveals that certain arrangements are more stable than others. For instance, conformations where the bulky tert-butyl group and the bromo-terminated chain are far apart would be energetically favored to minimize steric clash. The flexible propoxy chain can adopt various gauche and anti conformations, leading to a complex potential energy surface. While specific studies on cis-1,4-di-tert-butylcyclohexane have shown the existence of both chair and twist-boat conformations, the aromatic nature of this compound simplifies the core to a planar structure, shifting the conformational focus to the substituent chain. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to predicting the molecule's reactivity.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the ether linkage is expected to be an electron-rich (nucleophilic) center, while the carbon atom attached to the bromine is electron-deficient and thus susceptible to nucleophilic attack. The aromatic ring itself possesses a π-electron system that influences its reactivity in electrophilic substitution reactions.

The workflow for such calculations typically involves optimizing the molecular geometry at a chosen level of theory and then performing single-point energy calculations to obtain the electronic properties. arxiv.org

| Calculated Property (Illustrative) | Predicted Value/Description | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 Debye | Indicates the overall polarity of the molecule, arising from the electronegative O and Br atoms. |

| Electrostatic Potential | Negative potential around the oxygen atom; Positive potential on the carbon bonded to bromine. | Highlights the most likely sites for electrophilic and nucleophilic attack, respectively. |

Note: The data in the table above is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule with this structure. Specific values would require dedicated computational studies.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for exploring potential reaction pathways involving this compound and for identifying the associated transition states. rowansci.com A primary reaction pathway for this molecule is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

Theoretical calculations can model this process by:

Identifying Reactants and Products: Defining the starting material (this compound and a nucleophile) and the expected product.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. arxiv.org Computational algorithms can search the potential energy surface to find this first-order saddle point. rowansci.com

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor in determining the reaction rate. A lower activation energy implies a faster reaction.

For example, in a reaction with a generic nucleophile (Nu⁻), the pathway would be: Nu⁻ + Br-CH₂-CH₂-CH₂-O-Ph-tBu → [Nu···CH₂···Br]⁻-CH₂-CH₂-O-Ph-tBu → Nu-CH₂-CH₂-CH₂-O-Ph-tBu + Br⁻

Computational models can precisely characterize the geometry and energy of the bracketed transition state. Modern approaches, including machine learning and neural networks, are also being developed to accelerate the prediction of retrosynthetic pathways and reaction outcomes. nih.govresearchgate.netchemrxiv.org

In Silico Assessment of Physicochemical Parameters Relevant to Synthesis and Application

In silico tools can rapidly predict a range of physicochemical properties for this compound, providing valuable data for assessing its suitability for various applications and for planning synthetic and purification procedures. researchgate.net These computational estimations are particularly useful in early-stage research where experimental data may be scarce. researchgate.net Many of these properties are derived from the molecule's 2D structure using established algorithms.

Key computed properties for this compound are summarized below.

| Property | Computed Value | Relevance |

| Molecular Weight | 271.20 g/mol | A fundamental property influencing many physical and biological characteristics. |

| XLogP3-AA | 4.7 | An estimate of the octanol-water partition coefficient (logP), indicating high hydrophobicity. |

| Hydrogen Bond Donor Count | 0 | The molecule has no hydrogen atoms attached to electronegative atoms and cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1 | The ether oxygen can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 5 | Indicates the molecule's conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | Relates to the molecule's polarity and its ability to permeate biological membranes. A low value suggests good permeability. |

Data sourced from the PubChem database for CID 1622575.

These parameters are often used to assess "drug-likeness" according to frameworks like Lipinski's Rule of Five. researchgate.net With a molecular weight under 500, a logP under 5, and low hydrogen bonding capacity, this compound fits within several of these guidelines, although its high hydrophobicity (XLogP3-AA of 4.7) could suggest poor aqueous solubility. researchgate.net Such predictions are crucial for guiding further experimental work in fields like medicinal chemistry and materials science. researchgate.net

Structure Reactivity Relationship Studies of 1 3 Bromopropoxy 4 Tert Butylbenzene and Analogues

Impact of the tert-Butyl Group on Aromatic and Alkyl Chain Reactivity

The tert-butyl group at the para position of the benzene (B151609) ring in 1-(3-Bromopropoxy)-4-tert-butylbenzene exerts significant electronic and steric effects that modulate the reactivity of both the aromatic ring and the attached bromopropoxy chain.

This electron-donating effect also extends, to a lesser extent, through the ether oxygen to the alkyl chain. By increasing the electron density on the oxygen atom, the tert-butyl group can slightly influence the polarity of the C-Br bond in the bromopropoxy chain. However, this effect is generally considered to be minor compared to the direct influence on the aromatic ring.

Steric Effects: The bulky nature of the tert-butyl group presents considerable steric hindrance. In the context of electrophilic aromatic substitution, this bulkiness can impede the approach of an electrophile to the adjacent ortho positions. This steric hindrance can lead to a lower yield of ortho-substituted products compared to what would be expected based on electronic effects alone. For example, in the bromination of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product due to the steric bulk of the tert-butyl group. nsf.gov

The following table summarizes the expected impact of the tert-butyl group on the reactivity of this compound in different reaction types.

| Reaction Type | Impact on Aromatic Ring Reactivity | Impact on Alkyl Chain Reactivity (at C-Br) | Primary Reason |

| Electrophilic Aromatic Substitution | Increased | Negligible | Electron-donating nature of the tert-butyl group activates the ring. |

| Nucleophilic Substitution (at alkyl chain) | Negligible | Minor electronic influence, no direct steric hindrance | The tert-butyl group is remote from the reactive center. |

Influence of Alkyl Chain Length and Halogen Identity on Reaction Outcomes

The structure of the haloalkoxy side chain plays a pivotal role in determining the reactivity of the molecule in nucleophilic substitution reactions. Key factors include the length of the alkyl chain and the nature of the halogen atom.

Alkyl Chain Length: The three-carbon (propoxy) chain in this compound allows for a degree of flexibility. In nucleophilic substitution reactions, the primary carbon bearing the bromine atom is relatively unhindered, favoring an S_N2 mechanism. A shorter chain, such as a bromoethoxy group, would have similar reactivity at the primary carbon. However, a longer alkyl chain might introduce greater conformational flexibility, which could influence the rate of intramolecular reactions if a suitable nucleophile is present elsewhere in the molecule.

Halogen Identity: The identity of the halogen atom significantly impacts the rate of nucleophilic substitution. The C-X (where X is a halogen) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), and the leaving group ability increases in the same order (I⁻ > Br⁻ > Cl⁻ > F⁻). Consequently, 1-(3-iodopropoxy)-4-tert-butylbenzene would be expected to be more reactive towards nucleophiles than the bromo analogue, which in turn would be more reactive than the chloro analogue. The fluoro analogue would be largely unreactive under typical nucleophilic substitution conditions.

The following table illustrates the expected relative reaction rates for nucleophilic substitution on analogues of 1-(3-halopropoxy)-4-tert-butylbenzene with different halogens.

| Halogen (X) in 1-(3-X-propoxy)-4-tert-butylbenzene | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Expected Relative Rate of Nucleophilic Substitution |

| F | 452 | Poor | Very Low |

| Cl | 351 | Moderate | Low |

| Br | 293 | Good | Moderate |

| I | 213 | Excellent | High |

Comparative Analysis with Structurally Related Aryl Ethers

To further understand the structure-reactivity relationship of this compound, it is instructive to compare it with structurally related aryl ethers.

Comparison with 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Replacing the tert-butyl group with a benzyloxy group introduces different electronic and steric factors. The benzyloxy group is also generally considered to be electron-donating towards the aromatic ring through resonance, which would activate the ring for electrophilic aromatic substitution. Studies have shown that a para-benzyloxy group can enhance the reactivity of other functional groups on the aromatic ring. nih.gov

In terms of the reactivity of the bromopropoxy chain, the electronic effect of the para-substituent is of interest. The benzyloxy group, being electron-donating, would have a similar, albeit potentially slightly different in magnitude, electronic influence on the bromopropoxy chain as the tert-butyl group. Therefore, the reactivity of the alkyl bromide portion of the molecule is expected to be broadly similar in both compounds under similar reaction conditions.

Comparison with (3-Bromopropoxy)benzene and Other Simple Aryl Bromides

Comparing this compound with the unsubstituted (3-Bromopropoxy)benzene highlights the role of the para-substituent. In electrophilic aromatic substitution, the tert-butylated compound will be more reactive due to the electron-donating nature of the tert-butyl group. nsf.gov For reactions involving the bromopropoxy chain, the electronic effect of the tert-butyl group in the para position is expected to have a minor influence on the rate of nucleophilic substitution compared to the unsubstituted analogue.

When comparing the reactivity of the alkyl bromide in this compound to a simple aryl bromide like 1-bromo-4-tert-butylbenzene, a significant difference in reactivity towards nucleophiles is observed. The C(sp³)-Br bond of the bromopropoxy group is susceptible to nucleophilic attack via S_N1 or S_N2 mechanisms. In contrast, the C(sp²)-Br bond of an aryl bromide is much less reactive towards nucleophilic substitution due to the increased bond strength from the sp² hybridized carbon and resonance effects within the aromatic ring.

The following table provides a qualitative comparison of the reactivity of these related compounds.

| Compound | Reactivity of Aromatic Ring (Electrophilic Substitution) | Reactivity of Bromo Group (Nucleophilic Substitution) | Key Influencing Factor |

| This compound | High | Moderate (Alkyl Bromide) | Electron-donating tert-butyl group activates the ring. |

| 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | High | Moderate (Alkyl Bromide) | Electron-donating benzyloxy group activates the ring. |

| (3-Bromopropoxy)benzene | Moderate | Moderate (Alkyl Bromide) | Unsubstituted aromatic ring is less activated. |

| 1-Bromo-4-tert-butylbenzene | High | Low (Aryl Bromide) | C(sp²)-Br bond is strong and unreactive to typical nucleophilic substitution. |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for 1-(3-Bromopropoxy)-4-tert-butylbenzene

The classical synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-tert-butylphenol (B1678320) with 1,3-dibromopropane (B121459) under basic conditions. While effective, this method can be subject to limitations such as harsh reaction conditions and the formation of byproducts. Emerging research avenues are focused on developing more efficient, selective, and environmentally benign synthetic routes.

Photocatalytic and Electrophotocatalytic Methods: Recent advancements in photoredox and electrophotocatalysis offer promising alternatives for C-O bond formation. These methods utilize visible light and a photocatalyst to generate reactive intermediates under mild conditions. For instance, the direct C-H functionalization of ethers has been demonstrated, which could conceptually be adapted for the synthesis of complex ethers. While not yet specifically applied to this compound, these approaches represent a frontier in organic synthesis that could lead to novel, more direct pathways to this and related compounds.

Metal-Free Synthesis: To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic routes are gaining significant attention. Arylation of alcohols using diaryliodonium salts in water presents a green alternative for the formation of aryl ethers. organic-chemistry.org The exploration of such metal-free methods for the synthesis of this compound could offer advantages in terms of cost, sustainability, and simplified purification procedures.

| Synthetic Approach | Potential Advantages |

| Traditional Williamson Ether Synthesis | Well-established, readily available reagents |

| Photocatalytic/Electrophotocatalytic Synthesis | Mild reaction conditions, high selectivity, novel reactivity |

| Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification |

Development of Catalyst Systems for Selective Transformations

The development of advanced catalyst systems is crucial for improving the efficiency and selectivity of reactions involving this compound, both in its synthesis and its subsequent functionalization.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a well-established and environmentally friendly technique for synthesizing ethers from immiscible reactants. researchgate.net Research into novel multi-site phase-transfer catalysts (MPTCs) has shown enhanced reaction rates and efficiencies for the synthesis of related compounds like 1-butoxy-4-tert-butylbenzene (B13943118). researchgate.net Future research will likely focus on designing and screening MPTCs specifically tailored for the reaction between 4-tert-butylphenol and 1,3-dibromopropane to maximize the yield and purity of this compound.

Solid Acid Catalysts: For the synthesis of the precursor, 4-tert-butylphenol, solid acid catalysts such as zeolites and modified bentonites have been investigated to improve selectivity for the desired para-isomer. researchgate.net The development of hierarchical porous silica-alumina materials has also shown promise in the tert-butylation of phenol (B47542). Further research into tailoring the pore structure and acidity of these catalysts could lead to more efficient and selective production of the 4-tert-butylphenol starting material.

Catalysts for Selective Functionalization: The bromine atom in this compound is a key site for further chemical transformations. Developing catalyst systems that can selectively activate this C-Br bond in the presence of the aryl ether moiety is an important research direction. This would enable the precise introduction of other functional groups, facilitating the synthesis of a wide range of derivatives for various applications.

| Catalyst Type | Application in Synthesis/Functionalization | Research Focus |

| Multi-site Phase-Transfer Catalysts (MPTCs) | Synthesis of this compound | Design of catalysts for improved reaction rates and selectivity. |

| Solid Acid Catalysts (e.g., Zeolites) | Synthesis of 4-tert-butylphenol precursor | Tailoring catalyst acidity and porosity for high para-selectivity. |

| Transition Metal Catalysts | Selective functionalization of the C-Br bond | Development of catalysts for chemoselective transformations. |

Integration into Advanced Materials Science Research

The unique molecular architecture of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Liquid Crystals: The rigid 4-tert-butylphenyl group combined with the flexible propoxy chain is a common structural motif in liquid crystals. The tert-butyl group can influence the packing and mesophase behavior of the final molecule. By reacting this compound with other mesogenic units, novel liquid crystalline materials with specific thermal and optical properties can be designed. Future research will likely explore the synthesis of such molecules and the characterization of their liquid crystalline phases.

Polymers and Dendrimers: The terminal bromine atom allows for the incorporation of the 4-tert-butylphenoxypropyl moiety into polymer chains through various polymerization techniques. The bulky tert-butyl group can impact the physical properties of the resulting polymer, such as its glass transition temperature and solubility. Furthermore, this compound can be used as a building block for the synthesis of dendrimers and other complex macromolecular architectures.

Supramolecular Chemistry: A notable area of emerging research is the use of similar structures in the synthesis of calixarenes. For example, 5,11,17,23-tetra-tert-butyl-25,27-bis(3-bromopropoxy)-26,28-dihydroxycalix nih.govarene has been synthesized as a precursor for more complex supramolecular structures. This strongly suggests that this compound could be a valuable intermediate in the construction of novel host-guest systems and molecular sensors.

Application in Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. The synthesis and application of this compound are ripe for the integration of more sustainable practices. alfa-chemistry.com

Use of Greener Solvents: Traditional organic solvents are often volatile and hazardous. Future research will likely focus on adapting the synthesis of this compound to greener solvent systems, such as water, supercritical fluids, or bio-based solvents. organic-chemistry.org Metal-free synthesis of aryl ethers in water has already been demonstrated for other compounds and represents a promising avenue. organic-chemistry.org

Energy-Efficient Synthesis: Microwave-assisted and sonochemical methods are being explored to accelerate reaction rates and reduce energy consumption in organic synthesis. alfa-chemistry.com Applying these techniques to the etherification of 4-tert-butylphenol could lead to faster and more energy-efficient production of this compound.

Atom Economy: Developing synthetic routes with high atom economy is a central goal of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Novel catalytic approaches that minimize the formation of byproducts will be a key area of future research for the synthesis of this and other fine chemicals.

| Green Chemistry Principle | Application to this compound |

| Use of Greener Solvents | Exploring water or bio-based solvents for synthesis. |

| Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. |

| High Atom Economy | Development of catalytic reactions that minimize waste. |

| Use of Renewable Feedstocks | Investigating bio-based routes to the precursor, 4-tert-butylphenol. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-bromopropoxy)-4-tert-butylbenzene, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via alkylation of 4-tert-butylphenol with 1,3-dibromopropane under basic conditions (e.g., using K₂CO₃ or NaH in a polar aprotic solvent like DMF or acetone). The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the brominated ether after purification by column chromatography . Key intermediates include 4-tert-butylphenol and 1,3-dibromopropane, with the latter acting as the alkylating agent. Side products like dialkylated derivatives may form if stoichiometry is not tightly controlled.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point : Reported melting points (e.g., 36–39°C for structurally similar brominated ethers) should be verified using differential scanning calorimetry (DSC) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR) and the bromopropoxy chain (δ ~3.5–4.0 ppm for -OCH₂- and δ ~3.3 ppm for -CH₂Br) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z for C₁₃H₁₉BrO: ~278.05).

- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for dual-target ligands, particularly as histamine H₃ receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. Researchers functionalize the bromine atom via nucleophilic substitution (e.g., with amines or thiols) to generate pharmacologically active derivatives. Biological assays include:

- Receptor Binding Studies : Radioligand displacement assays using [³H]-histamine or [³H]-MAO-B inhibitors .

- Enzyme Inhibition : Kinetic analysis of MAO-B activity using spectrophotometric detection of H₂O₂ production .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare melting points, boiling points, and spectral data across multiple independent syntheses. For example, if a reported mp of 36–39°C conflicts with another source, replicate the synthesis and characterize using DSC.

- Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities and confirm bond lengths/angles .

- Batch Analysis : Test multiple batches for consistency in purity (via HPLC) and reactivity (e.g., alkylation efficiency) .

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Tools like Reaxys or Pistachio can propose alternative routes (e.g., Mitsunobu reaction for ether formation) and predict yields .

- Solvent Optimization : Density Functional Theory (DFT) calculations can identify solvents that stabilize transition states (e.g., acetone vs. DMF) to reduce reaction time .

- Side Reaction Mitigation : Molecular dynamics simulations model competing pathways (e.g., elimination vs. substitution) to guide temperature and catalyst selection .

Q. What experimental approaches are recommended for evaluating the dual-target pharmacological activity of this compound?

- Methodological Answer :

- In Vitro Dual Assays :

| Assay Type | Target | Method |

|---|---|---|

| Radioligand Binding | H₃ Receptor | Competitive binding with [³H]-N-α-methylhistamine |

| Enzyme Activity | MAO-B | Fluorometric detection of benzaldehyde from kynuramine |

- Selectivity Profiling : Screen against off-target receptors (e.g., H₁/H₂, MAO-A) using panels of transfected HEK293 cells .

- Structure-Activity Relationship (SAR) : Systematically vary the bromopropoxy chain length (e.g., compare with 4b–4d analogs) to balance potency and selectivity .

Data Contradiction Analysis

- Example : Conflicting melting points for brominated ethers may arise from impurities (e.g., residual solvents) or polymorphic forms. To address this:

Tables for Key Data Comparison

| Property | Reported Value | Method Used | Source |

|---|---|---|---|

| Melting Point | 36–39°C (analog) | DSC | |

| Molecular Weight | 278.05 g/mol | HRMS | |

| MAO-B IC₅₀ | 10 nM (derivative) | Fluorometric Assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.